3-Fluoro-2-hydroxypyridine

Descripción

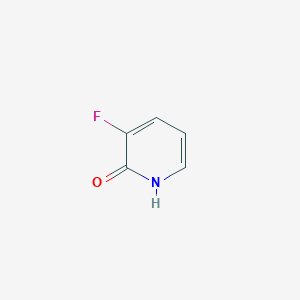

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISUDJRBCKKAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382609 | |

| Record name | 3-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-29-1 | |

| Record name | 3-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Fluoro 2 Hydroxypyridine

Established Synthetic Pathways to 3-Fluoro-2-hydroxypyridine

Established methods for the synthesis of this compound have historically relied on classical organic reactions, including diazotization-fluorination sequences and transformations of halogenated nitropyridine intermediates.

One of the earliest reported methods for the preparation of this compound was developed by M. P. Cava and B. Weinstein. google.com This approach involves the diazotization of an amino-substituted hydroxypyridine precursor followed by a fluorination step. A key reaction in this category is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

In the context of this compound synthesis, this would typically involve the following sequence:

Diazotization: 3-Amino-2-hydroxypyridine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid) to form the corresponding diazonium tetrafluoroborate salt.

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired this compound.

The general scheme for the Balz-Schiemann reaction is depicted below: ArNH₂ + HNO₂/HBF₄ → [ArN₂]⁺[BF₄]⁻ → ArF + N₂ + BF₃

While the Balz-Schiemann reaction is a well-established method, it can sometimes be limited by the need to handle potentially unstable diazonium salts and the often harsh thermal conditions required for the final decomposition step. nih.govnih.gov

Modern variations of fluorination of the pyridine (B92270) ring often employ electrophilic fluorinating agents. Reagents like Selectfluor® have been used for the fluorination of various pyridine derivatives, including 1,2-dihydropyridines, which can then be converted to fluorinated pyridines. nih.gov

Another established strategy for the synthesis of fluorinated hydroxypyridines involves the use of halogenated nitropyridine precursors. This multi-step approach offers a versatile route where the nitro and halogen groups are sequentially transformed. For the synthesis of the isomeric 2-fluoro-3-hydroxypyridine, a pathway starting from 2-chloro-3-nitropyridine (B167233) has been described. guidechem.com A similar strategy can be envisioned for this compound, likely commencing with a 3-halo-2-nitropyridine.

A plausible synthetic sequence would be:

Nucleophilic Aromatic Substitution: A 3-chloro or 3-bromo-2-nitropyridine (B1269134) precursor undergoes nucleophilic aromatic substitution with a fluoride source (e.g., potassium fluoride) to introduce the fluorine atom at the 3-position, yielding 3-fluoro-2-nitropyridine (B1302947).

Reduction of the Nitro Group: The nitro group of 3-fluoro-2-nitropyridine is then reduced to an amino group to form 3-fluoro-2-aminopyridine. Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation.

Hydrolysis of the Amino Group: The resulting 3-fluoro-2-aminopyridine is then converted to this compound. This can be achieved through diazotization of the amino group to form a diazonium salt, which is subsequently hydrolyzed in an aqueous medium.

A patent describes the nitration of 2-amino-5-bromopyridine (B118841) to yield 5-bromo-2-hydroxy-3-nitropyridine (B19287) as a starting point for further functionalization. google.com This highlights the utility of halogenated nitropyridines in the synthesis of substituted hydroxypyridines.

Advanced Synthetic Approaches and Process Optimization for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient and milder methods for the synthesis of fluorinated pyridines, some of which could be adapted for the preparation of this compound. These advanced approaches often focus on improving reaction conditions, yields, and substrate scope.

One such advanced method is the Rh(III)-catalyzed C-H functionalization for the one-step preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the direct and regioselective introduction of substituents onto the pyridine ring. While not explicitly demonstrated for this compound, the versatility of this approach suggests its potential applicability by choosing appropriately substituted starting materials.

Process optimization for the synthesis of fluorinated pyridines often involves the use of modern fluorinating agents and catalytic systems. For instance, the use of ionic liquids as solvents in the Balz-Schiemann reaction has been shown to offer a greener approach with advantages such as simpler reaction work-up, higher product purity, and recyclability of the solvent. researchgate.net Furthermore, hypervalent iodine(III) compounds have been employed to catalyze the Balz-Schiemann reaction under milder conditions (25–60 °C), expanding the substrate scope and improving safety by avoiding high temperatures. cas.cn

The development of flow chemistry techniques also presents opportunities for process optimization. Continuous-flow microreactors have been utilized for fluorination reactions, offering benefits such as improved safety when handling hazardous reagents, better temperature control, and the potential for automated and scalable synthesis. durham.ac.uk

The table below summarizes some of the reaction parameters for different synthetic approaches to fluorinated pyridines, which could be considered for the optimization of this compound synthesis.

| Method | Precursor(s) | Key Reagents | Typical Conditions | Potential Advantages |

| Balz-Schiemann Reaction | 3-Amino-2-hydroxypyridine | NaNO₂, HBF₄ | Diazotization at low temp., then thermal decomposition | Well-established, direct conversion of amine to fluoride |

| Halogenated Nitropyridine Route | 3-Halo-2-nitropyridine | KF, Fe/HCl, NaNO₂/H₂O | Multi-step: Halex, reduction, diazotization/hydrolysis | Versatile, allows for staged introduction of functional groups |

| Rh(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oxime, alkyne | [RhCp*Cl₂]₂, CsOPiv | Bench-top, often in air | One-step, high regioselectivity, broad substrate scope |

| Ionic Liquid Mediated Balz-Schiemann | Aromatic amine | NaNO₂, HBF₄, Ionic Liquid | Thermal decomposition | Greener solvent, simplified work-up, recyclable solvent |

| Hypervalent Iodine Catalyzed Balz-Schiemann | Aryldiazonium tetrafluoroborate | p-TolIF₂, BF₃·OEt₂ | 25-60 °C | Milder conditions, improved safety, broader scope |

Chemical Reactivity and Derivatization Strategies for 3 Fluoro 2 Hydroxypyridine

Fundamental Reaction Pathways of the Pyridine (B92270) Nucleus and Hydroxyl Group

The reactivity of 3-fluoro-2-hydroxypyridine is dictated by the electronic properties of the pyridinone ring and the nature of its substituents. The fluorine atom at the 3-position and the hydroxyl group at the 2-position significantly influence the molecule's reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing fluorinated pyridines. nih.gov In the case of 2-fluoropyridines, the fluorine atom is susceptible to displacement by various nucleophiles. The rate of this substitution is significantly influenced by the nature of other substituents on the pyridine ring. researchgate.net While the fluorine at the 3-position in this compound is not as activated as a fluorine at the 2- or 4-positions, it can still undergo substitution under certain conditions, particularly if the hydroxyl group is protected or converted to a better leaving group. Generally, electron-withdrawing groups on the pyridine ring enhance the rate of nucleophilic substitution. researchgate.net For instance, studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack can be directed to specific positions based on reaction conditions and the nature of the nucleophile. rsc.org

The this compound scaffold can undergo both oxidation and reduction, typically involving substituents introduced onto the pyridine ring. A common transformation is the reduction of a nitro group, which can be introduced onto the ring via electrophilic nitration. For example, 3-fluoro-5-nitro-2-pyridone, synthesized from this compound, can be reduced to 5-amino-3-fluoro-2-pyridone. This reduction is effectively carried out using reagents such as iron powder in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation. guidechem.com The resulting amino group serves as a versatile handle for further derivatization.

Oxidation reactions often target the pyridine ring itself or alkyl substituents. While specific oxidation studies on this compound are not extensively detailed in the provided context, general methods for the oxidation of pyridines can be applicable. For instance, oxidation can lead to the formation of N-oxides or further degradation of the ring under harsh conditions. Ruthenium-catalyzed oxidative annulation of alkynes with acrylamides represents a modern method for constructing the 2-pyridone core itself, showcasing the types of oxidative transformations the pyridone system can be involved in. goettingen-research-online.de

The electronic nature of the 2-pyridone ring makes it amenable to both electrophilic and radical functionalization. The C3 and C5 positions are generally more electron-rich and thus more reactive towards electrophiles. nih.gov

Electrophilic Substitution: A key example of electrophilic substitution is the nitration of this compound. This reaction is typically carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperatures, such as 0 °C, to yield 3-fluoro-5-nitropyridin-2(1H)-one. frontiersin.org This demonstrates the regioselective introduction of a functional group at the C5 position. Another form of electrophilic functionalization is halogenation, where electrophilic halogenating agents introduce bromine or chlorine onto the ring.

Radical Functionalization: Radical reactions provide an alternative pathway for C-H functionalization of the 2-pyridone core. rsc.org Research has shown that the C3 position of 2-pyridones is susceptible to radical attack. nih.gov Methodologies using manganese(III) acetate (B1210297) or nickel catalysis can achieve C3-selective alkylation and arylation with radical intermediates. nih.govresearchgate.net For instance, nickel-catalyzed reactions with α-bromo carbonyl compounds proceed via a homolytic aromatic substitution-type mechanism to introduce alkyl groups specifically at the C3 position. nih.gov Light-mediated perfluoroalkylation using reagents like sodium trifluoromethylsulfinate (Langlois' reagent) also offers a route for the functionalization of pyridones, potentially through an electrophilic radical mechanism. acs.org

Derivatization for Complex Molecular Architectures

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of complex molecules, including pharmaceutically relevant scaffolds like oxazolidinones and functionalized halogenated analogues.

This compound is a key precursor for the synthesis of novel oxazolidinone derivatives with potential antibacterial activity. frontiersin.org The synthetic strategy often involves several steps to build the final complex structure.

A representative synthetic pathway begins with the nitration of this compound to introduce a nitro group at the 5-position. frontiersin.org The resulting 3-fluoro-5-nitropyridin-2(1H)-one then undergoes a series of transformations. The nitro group is typically reduced to an amine, which is then converted into a carbamate (B1207046). This intermediate can then be cyclized to form the core oxazolidinone ring structure. The oxazolidinone scaffold is a critical component in several antibiotics. nih.govgoogle.com

Table 1: Key Steps in the Synthesis of Oxazolidinone Derivatives

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Conc. H₂SO₄, Conc. HNO₃ | 3-Fluoro-5-nitropyridin-2(1H)-one | Introduction of a nitro group for further functionalization. frontiersin.org |

| 2 | 3-Fluoro-5-nitropyridin-2(1H)-one | Reducing agent (e.g., Fe/NH₄Cl) | 5-Amino-3-fluoropyridin-2(1H)-one | Formation of an amine for carbamate synthesis. guidechem.com |

| 3 | 5-Amino-3-fluoropyridin-2(1H)-one | Phosgene equivalent | Isocyanate intermediate | Preparation for cyclization. |

This table outlines a generalized synthetic route; specific reagents and conditions may vary.

Introducing additional halogen atoms, such as bromine and chlorine, onto the this compound scaffold can be achieved through electrophilic halogenation. These halogenated derivatives serve as versatile intermediates for further modifications, particularly through cross-coupling reactions. innospk.com

Bromination: The bromination of this compound can be accomplished by treating it with bromine. google.com This reaction leads to the formation of 5-bromo-3-fluoro-2-hydroxypyridine. The resulting bromo-derivative can be further functionalized. For example, the hydroxyl group can be replaced by another bromine atom using reagents like phosphorus tribromide to yield 2,5-dibromo-3-fluoropyridine. google.com

Chlorination: Similarly, chlorination can be performed to introduce chlorine atoms onto the pyridine ring. While specific examples starting directly from this compound are less detailed in the provided search results, general methods for the chlorination of hydroxypyridines often employ reagents like phosphorus oxychloride to replace the hydroxyl group with a chlorine atom. nih.gov The regioselectivity of electrophilic chlorination on the ring itself would be influenced by the directing effects of the existing fluoro and hydroxyl groups.

Table 2: Halogenation Reactions of this compound

| Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Bromination | This compound | Br₂ | 5-Bromo-3-fluoro-2-hydroxypyridine google.com |

These halogenated analogues are valuable as they can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of various aryl, alkyl, and other functional groups. innospk.com

Diversification via Side-Chain Functionalization and Linker Incorporation

The strategic modification of the this compound scaffold through the introduction of functionalized side chains and the incorporation of linkers is a key approach in medicinal chemistry and materials science. These modifications can significantly influence the molecule's physicochemical properties, biological activity, and target interactions. The primary site for such derivatization is the hydroxyl group at the 2-position, which can be readily functionalized using various synthetic methodologies.

The introduction of side chains can be achieved through several established synthetic routes, most notably via O-alkylation reactions. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent methods employed for this purpose. These reactions allow for the covalent attachment of a wide array of alkyl, aryl, and functionalized moieties to the pyridinone oxygen.

The Williamson ether synthesis involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method is particularly useful for introducing simple alkyl chains and can be adapted for more complex side chains bearing additional functional groups, provided they are compatible with the basic reaction conditions.

The Mitsunobu reaction offers a milder alternative for the etherification of this compound. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile, including a wide range of alcohols. wikipedia.orgorganic-chemistry.orgnih.gov The versatility of the Mitsunobu reaction allows for the incorporation of sterically hindered or sensitive functional groups that might not be amenable to the conditions of the Williamson ether synthesis. A notable example is the synthesis of 3-fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine, where a long alkyl chain is introduced onto a hydroxypyridine derivative, demonstrating the applicability of such methods for significant structural modifications. google.com

The incorporation of linkers is a critical strategy for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. Linkers are typically bifunctional molecules that connect the this compound core to another molecular entity, such as a protein, a peptide, or a solid support. The functionalized side chains introduced via the aforementioned methods can serve as attachment points for these linkers. For instance, a side chain terminating in a carboxylic acid, an amine, an azide, or an alkyne can be used for subsequent conjugation reactions.

The choice of linker is crucial and depends on the desired application. Cleavable linkers are designed to be stable in circulation but are cleaved at the target site by specific enzymes or the local microenvironment, releasing the active molecule. Non-cleavable linkers provide a stable connection between the core molecule and the targeting moiety.

The diversification of the this compound scaffold through side-chain functionalization and linker incorporation provides a powerful platform for the generation of novel molecules with tailored properties for a wide range of applications.

| Reaction Type | Reagents | Product Type | Key Features |

| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | 3-Fluoro-2-(alkoxy)pyridine | Versatile for simple alkyl chains, requires base-stable functional groups. |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), DEAD or DIAD, Alcohol (R-OH) | 3-Fluoro-2-(alkoxy)pyridine | Mild conditions, suitable for a wide range of alcohols, including those with sensitive functional groups. google.com |

| Linker Attachment | Functionalized Side Chain, Bifunctional Linker | Linker-Modified this compound | Enables conjugation to biomolecules or other chemical entities. |

| Starting Material | Reaction | Reagents | Product | Reference |

| 3-Fluoro-5-hydroxy-2-(4-octyloxyphenyl)pyridine | Mitsunobu Reaction | 1-Octanol, Diethyl Azodicarboxylate, Triphenylphosphine | 3-Fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine | google.com |

Applications in Medicinal and Biological Chemistry Research

3-Fluoro-2-hydroxypyridine as a Core Scaffold in Drug Discovery

The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs. ekb.eg The incorporation of a fluorine atom into this scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov

This compound serves as a versatile starting material for the synthesis of more complex and biologically active molecules. researchgate.net Organic chemists have developed various synthetic methodologies to functionalize the 3-fluoro-2-pyridone core, enabling the creation of diverse libraries of compounds for biological screening. iipseries.orgmdpi.com

One example of the synthesis of a bioactive derivative involves the reaction of this compound with bromine in an inert solvent to produce 5-bromo-3-fluoro-2-hydroxypyridine. This intermediate can be further modified to create a range of substituted 3-fluoropyridines. nih.gov The development of efficient synthetic routes, including one-pot procedures, has facilitated the accessible production of these derivatives. acs.org

Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. For pyridine-based compounds, including 2-pyridone derivatives, SAR studies have provided valuable insights for optimizing their therapeutic potential.

The 2-pyridone structure is a key pharmacophore, and its interaction with biological targets is believed to be critical for its activity. dntb.gov.uaasianpubs.org In the case of 2-pyridone antibacterial agents, the side chain at the 8-position is thought to be involved in binding with bacterial DNA gyrase. asianpubs.org SAR studies on various 2-pyridone derivatives have shown that the presence of electron-releasing groups can be important for modulating biological activity. mdpi.com The introduction of fluorine or other substituents at different positions on the pyridine ring can significantly impact a compound's potency and selectivity. nih.gov

Exploration of Biological Activities of Derivatives

Derivatives of this compound are being investigated for a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.

There is a growing interest in developing new antibacterial agents to combat antibiotic-resistant bacteria. Pyridine derivatives have shown promise in this area. asianpubs.orgjomardpublishing.com Specifically, derivatives of fluorinated pyridines have demonstrated efficacy against Gram-positive bacteria.

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, exhibiting significant antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. nih.gov One of the most potent compounds from this series showed an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov The proposed mechanism of action for these oxazolidinone derivatives is the inhibition of bacterial protein synthesis at the initial stage. nih.gov

Other studies on hydropyridine derivatives have also shown varying degrees of antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. jomardpublishing.com Similarly, [(2-hydroxypropyl)-n-oximino]pyridine derivatives have demonstrated strong activity against several Gram-positive strains, including Bacillus cereus, Staphylococcus aureus, and Sarcina lutea. asianpubs.org

Table 1: Antibacterial Activity of Selected Pyridine Derivatives against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive panel | 2-32 | nih.gov |

| Most potent 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Drug-resistant Gram-positive strains | 0.25 | nih.gov |

| Hydropyridine Derivatives | Bacillus subtilis, Staphylococcus aureus | Varied | jomardpublishing.com |

The search for novel anticancer agents is a major focus of medicinal chemistry research. Pyridine and 2-pyridone scaffolds are present in many compounds with demonstrated anticancer activity. ekb.egnih.gov The incorporation of fluorine into these structures is a strategy to enhance their potency and pharmacological properties. mdpi.com

While direct studies on the anticancer potential of this compound derivatives are emerging, research on structurally similar compounds provides strong evidence for their potential. A series of 3-fluoro and 3,3-difluoro substituted β-lactams, which can be considered analogues, have been synthesized and shown to possess potent anticancer activity. mdpi.comnih.gov For instance, the compound 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited a half-maximal inhibitory concentration (IC50) of 0.075 µM in MCF-7 human breast cancer cells. nih.gov Another derivative demonstrated significant activity in the triple-negative breast cancer cell line Hs578T with an IC50 of 0.033 μM. mdpi.comnih.gov

The proposed molecular target for these 3-fluoroazetidin-2-ones is tubulin. nih.gov These compounds act as microtubule-disrupting agents by interacting with the colchicine-binding site on tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest, and ultimately, apoptosis (programmed cell death). mdpi.comnih.gov Mechanistic studies have shown that these compounds can induce the downregulation of anti-apoptotic proteins like Bcl2 and survivin, and the upregulation of pro-apoptotic proteins like Bax. nih.gov

Table 2: Anticancer Activity of 3-Fluoroazetidin-2-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.075 | nih.gov |

| Derivative of above | Hs578T (Triple-Negative Breast Cancer) | 0.033 | mdpi.comnih.gov |

The pyridine scaffold is also a component of several antiviral drugs. While specific research on the antiviral properties of this compound derivatives is in its early stages, related compounds have shown promise. For example, 3-hydroxypyridine (B118123) has been identified as having antiviral activity, particularly against herpesviruses like cytomegalovirus. mdpi.com

Furthermore, the nucleoside analogue 2'-fluoro-2'-deoxycytidine has demonstrated broad-spectrum antiviral activity and acts synergistically with favipiravir, a pyridine-based antiviral drug. nih.gov This suggests that the combination of a fluorine atom and a pyridine-like core can be a fruitful strategy in the development of new antiviral agents. Flavonoids, some of which contain structural similarities to hydroxypyridines, have also been investigated for their antiviral properties against various viruses, including SARS-CoV-2.

Applications in Agrochemical and Materials Science Research

Utilization in Agrochemical Active Ingredient Development

The incorporation of fluorine into the molecular structure of potential active ingredients is a well-established strategy in modern agrochemical design. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to enhanced biological efficacy. jst.go.jpnih.gov Pyridine-based compounds are themselves a cornerstone of many successful crop protection products. agropages.com Consequently, fluorinated pyridines like 3-Fluoro-2-hydroxypyridine are recognized as important intermediates in the synthesis of next-generation agrochemicals.

Design of Novel Crop Protection Agents

This compound serves as a key precursor in the synthesis of more complex molecules intended for crop protection. The strategic placement of the fluorine atom at the 3-position influences the electronic properties of the pyridine (B92270) ring, which can be crucial for the molecule's ultimate mode of action. Research in agrochemical development leverages such intermediates to construct novel herbicides, fungicides, and insecticides. The development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity, relies heavily on fluorine-containing pyridine intermediates. agropages.com The synthesis process often involves multi-step reactions where the this compound core is modified to build the final, biologically active compound. While specific commercial products directly synthesized from this starting material are not extensively detailed in public-domain literature, its role as a foundational building block is acknowledged in the field of organic synthesis for pesticide development.

Contributions to Pest Control Applications

In the context of pest control, the pyridine ring is a critical structural motif found in numerous insecticides, including the widely used neonicotinoids. The introduction of a fluorine atom, as seen in this compound, is a key approach to modifying the insecticidal activity and spectrum of these compounds. The biological activity of pyridine-based agrochemicals can be significantly enhanced—sometimes several times over—by the addition of fluorine. agropages.com This enhancement can lead to products that are effective at lower application rates and may possess improved environmental profiles. The use of this compound as a starting material allows for the creation of new chemical entities that can be screened for potent insecticidal properties, contributing to the ongoing search for effective solutions to combat pest resistance and protect crop yields.

Role in Advanced Materials Science

The utility of this compound extends beyond agriculture into the realm of materials science. As a versatile fluorinated organic compound, it is employed as an intermediate in the synthesis of specialty chemicals and functional materials where specific physicochemical properties are required.

Synthesis of Specialty Chemicals and Functional Materials

This compound is a valuable precursor for creating a variety of fluorine-containing organic compounds and functional materials. Its reactivity allows for its incorporation into larger, more complex molecular frameworks. One of the most prominent examples is its use in the synthesis of advanced liquid crystal materials. Liquid crystals are a distinct state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental components in display technologies like LCDs. The precise molecular structure of a liquid crystal determines its unique properties, and the inclusion of fluorinated moieties can significantly influence factors such as dielectric anisotropy, viscosity, and thermal stability.

Application in Liquid Crystal Systems and Mesomorphic Behavior

A notable application of this compound is its use as a starting material in the synthesis of 3-fluoropyridine (B146971) derivatives designed for liquid-crystal mixtures. A patented process outlines how this compound can be chemically transformed into more complex structures that exhibit distinct mesomorphic behaviors, which are essential for liquid crystal functionality.

In a typical synthesis pathway, this compound is first brominated to produce 5-bromo-3-fluoro-2-hydroxypyridine. This intermediate is then converted into 2,5-dibromo-3-fluoropyridine. Subsequent reactions are used to build the final liquid crystal molecule, such as 3-fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine. These resulting compounds demonstrate specific, temperature-dependent liquid crystal phases, known as mesophases.

| Derivative Synthesized from this compound | Observed Mesophases | Phase Transition Temperatures (°C) |

|---|---|---|

| 3-fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine | Crystalline (X), Smectic A (SA), Nematic (N), Isotropic (I) | X 51.3 SA 50 N 69 I |

| 3-fluoro-5-octyl-2-(4-octyloxyphenyl)pyridine | Crystalline (X), Nematic (N), Isotropic (I) | X 25.5 N 35 I |

| Specific Chiral Derivative | Crystalline (X), Smectic C (SC), Smectic A (SA), Nematic (N), Isotropic (I) | X 57 SC 49 SA 69 N 70 I |

The data demonstrates that by using this compound as a foundational chemical, materials scientists can design and synthesize novel compounds with tailored liquid crystal properties, including Nematic, Smectic A, and Smectic C phases, which are critical for the development of advanced display technologies and other photonic devices.

Advanced Analytical Methodologies for Research and Development of 3 Fluoro 2 Hydroxypyridine

Application of Advanced Spectroscopic Characterization Techniques (e.g., NMR, LC-MS, UPLC) in Structural Elucidation

The unequivocal confirmation of the chemical structure of 3-Fluoro-2-hydroxypyridine relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools that provide complementary information for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments. The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF), which is a key indicator for confirming the position of the fluorine substituent.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H-4 | 7.10 - 7.30 | ddd | J(H,H) ≈ 8.0, 5.0; J(H,F) ≈ 2.0 |

| ¹H | H-5 | 6.80 - 7.00 | ddd | J(H,H) ≈ 8.0, 1.5; J(H,F) ≈ 9.0 |

| ¹H | H-6 | 7.50 - 7.70 | ddd | J(H,H) ≈ 5.0, 1.5; J(H,F) ≈ 2.0 |

| ¹³C | C-2 | 158.0 - 162.0 | d | ¹J(C,F) ≈ 15.0 - 25.0 |

| ¹³C | C-3 | 140.0 - 145.0 | d | ¹J(C,F) ≈ 240.0 - 260.0 |

| ¹³C | C-4 | 120.0 - 125.0 | d | ³J(C,F) ≈ 3.0 - 5.0 |

| ¹³C | C-5 | 115.0 - 120.0 | d | ²J(C,F) ≈ 20.0 - 30.0 |

| ¹³C | C-6 | 135.0 - 140.0 | d | ⁴J(C,F) ≈ 1.0 - 3.0 |

Note: The predicted values are based on theoretical calculations and data from structurally similar compounds. Actual experimental values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a vital technique for both structural confirmation and impurity analysis. scribd.com For this compound, an LC-MS method would typically involve a reversed-phase column to separate the compound from any potential impurities. The mass spectrometer provides the molecular weight of the compound, which should correspond to its chemical formula (C₅H₄FNO). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated molecule [M+H]⁺. The resulting fragmentation pattern provides valuable structural information. ncsu.edumdpi.com For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO or HCN from the pyridine ring.

Interactive Table: Hypothetical LC-MS Method and Expected Fragmentation for this compound

| Parameter | Condition |

| LC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Q-TOF or Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z 114.0350 |

| Major Predicted Fragments | m/z 86 (loss of CO), m/z 87 (loss of HCN), m/z 69 (loss of HCN and H₂O) |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. waters.commdpi.com For the analysis of this compound, a UPLC method coupled with a photodiode array (PDA) detector can provide rapid and high-resolution separation from its impurities. researchgate.net The PDA detector can acquire the UV spectrum of the main peak, which can be used for identification and peak purity assessment. mdpi.com

Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Samples (e.g., HPLC, GC)

Ensuring the purity of research samples of this compound is critical for accurate biological testing and for establishing a robust manufacturing process. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, while Gas Chromatography (GC) may be used for specific types of impurities.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for determining the purity of this compound and for identifying and quantifying any impurities. researchgate.netnih.gov A typical method would be a reversed-phase gradient method using a C18 column and a UV detector. The method validation would be performed according to ICH guidelines and would assess parameters such as specificity, linearity, accuracy, precision, and robustness. scribd.com

Impurity profiling involves the identification and quantification of all potential impurities, which could include starting materials, intermediates from the synthesis, by-products, and degradation products.

Interactive Table: Typical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| System | HPLC with UV/PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. This compound, being a polar and relatively non-volatile solid, would likely require derivatization to increase its volatility for GC analysis. However, GC can be a valuable tool for the analysis of volatile organic impurities or residual solvents that may be present in the sample. A headspace GC method with a flame ionization detector (FID) is commonly used for residual solvent analysis.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Strategies for 3-Fluoro-2-hydroxypyridine Derivatives

The synthesis of fluorinated pyridines, including this compound, has traditionally relied on multi-step processes that can involve harsh reagents and generate significant waste. The future of synthesizing these derivatives hinges on the adoption of green chemistry principles and the development of more efficient, atom-economical reactions.

Current research is moving away from classical methods like the Balz-Schiemann reaction, which requires high temperatures and can involve explosive diazonium salt intermediates, towards catalytic and direct C-H functionalization approaches. dovepress.comcas.cn A significant advancement is the use of transition-metal catalysis, such as Rh(III)-catalyzed C-H functionalization, which allows for the direct construction of multi-substituted 3-fluoropyridines from readily available precursors like α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Another promising avenue is the electrophilic fluorination of dihydropyridine (B1217469) intermediates using modern reagents like Selectfluor®, which can offer milder reaction conditions. nih.gov

Sustainable strategies are also being explored, including microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption while improving yields. acs.org The use of environmentally benign solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), is also gaining traction for promoting one-pot, multi-component reactions to build the pyridine (B92270) scaffold. acs.org Research is also focused on late-stage functionalization, a technique that introduces the fluoro-group at a final step, which is particularly valuable in drug discovery for rapidly creating analogues without redesigning an entire synthesis from scratch. chemeurope.comuni-muenster.deinnovations-report.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Pyridines

| Strategy | Traditional Methods (e.g., Halex, Balz-Schiemann) | Emerging Sustainable Methods |

| Key Features | Often require harsh conditions (high temperatures, strong acids/bases), multi-step processes. dovepress.com | Employs catalysis, milder conditions, one-pot reactions, and late-stage functionalization. nih.govinnovations-report.com |

| Reagents | Hazardous reagents like HF, SbF3, and potentially explosive diazonium salts. dovepress.comcas.cn | Modern fluorinating agents (e.g., Selectfluor®), transition-metal catalysts (Rh, Pd, Cu), and recyclable solvents. dovepress.comnih.govnih.govnih.gov |

| Efficiency | Can suffer from low yields and poor regioselectivity. | Often provides higher yields, excellent regioselectivity, and greater atom economy. nih.govacs.org |

| Environmental Impact | Generates significant chemical waste. cas.cn | Aligned with green chemistry principles, reducing waste and energy consumption. dovepress.comacs.org |

Targeted Drug Design based on Fluorine-Containing Pyridine Derivatives for Specific Therapeutic Areas

The introduction of a fluorine atom into a pyridine ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The fluorine atom in the this compound scaffold can modulate key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.commdpi.com This makes its derivatives highly attractive for targeted drug design.

Future research will focus on leveraging these properties for specific therapeutic areas:

Oncology: Fluorinated pyridines are integral to several targeted cancer therapies. For instance, the fluorinated pyridine moiety is essential for the activity of Ivosidenib, an IDH1 inhibitor used in treating acute myeloid leukemia. nbinno.com The trifluoromethyl group on the pyridine ring of Alpelisib, a PI3K inhibitor, enhances its metabolic stability and binding affinity. mdpi.com Future work will likely explore derivatives of this compound as scaffolds for developing new kinase inhibitors and other anti-cancer agents. nih.gov Furthermore, radiolabeled ([¹⁸F]) fluorinated pyridine derivatives are being developed as PET imaging agents to detect PD-L1 expression in tumors, enabling better patient selection for immunotherapy. nih.govnih.gov

Neuroscience: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyridines promising candidates for central nervous system (CNS) disorders. Research has shown that fluorinated pyridine derivatives can act as modulators of metabotropic glutamate (B1630785) receptors (mGluR), which are targets for various neurological and psychiatric conditions. nih.govossila.com

Infectious Diseases: Fluoroquinolones represent a major class of antibiotics, demonstrating the historical success of fluorinated heterocycles in this field. nih.gov The unique electronic nature of the this compound core could be exploited to design novel antiviral agents, including inhibitors of HIV reverse transcriptase or influenza endonuclease. nih.govnih.gov

Table 2: Therapeutic Applications of Fluorine-Containing Pyridine Scaffolds

| Therapeutic Area | Biological Target/Application | Example Drug/Compound Class | Role of Fluorinated Pyridine |

| Oncology | Isocitrate Dehydrogenase-1 (IDH1) | Ivosidenib | Essential for therapeutic activity. nbinno.com |

| Oncology | Phosphatidylinositol 3-kinase (PI3K) | Alpelisib | Increases metabolic stability and binding affinity. mdpi.com |

| Oncology Imaging | Programmed death-ligand 1 (PD-L1) | [¹⁸F]labeled pyridine-2-carboxamides | Serves as a PET imaging probe for tumor diagnosis. nih.gov |

| Cardiovascular Disease | Soluble guanylate cyclase (sGC) | Vericiguat | Increases metabolic stability and reduces clearance. mdpi.com |

| Neuroscience | Metabotropic glutamate receptors (mGluR) | mGluR4 Modulators | Component of small molecules designed to treat CNS disorders. nih.gov |

| Insomnia | Orexin Receptors | Lemborexant | Crucial for high binding affinity and good pharmacological profile. mdpi.com |

Expansion of this compound Applications into Emerging Fields (e.g., Catalysis, Optoelectronics)

Beyond its established role in pharmaceuticals, the this compound scaffold possesses electronic and structural features that make it a compelling candidate for emerging technologies in materials science.

Catalysis: Pyridine and its derivatives are widely used as ligands in transition metal catalysis. nih.gov The introduction of a fluorine atom, as in this compound, can significantly alter the electronic properties of the ligand. The strong electron-withdrawing nature of fluorine can modulate the reactivity and stability of the metal center. rsc.org This can lead to the development of more robust and efficient catalysts for a variety of organic transformations. Fluorinated ligands can also impart unique solubility properties, enabling their use in fluorous biphase systems for easier catalyst recovery and recycling. researchgate.netrsc.org Future research could involve synthesizing metal complexes with ligands derived from this compound and evaluating their catalytic performance in cross-coupling reactions, hydrogenations, and polymerizations.

Optoelectronics: The strategic fluorination of organic conjugated materials is a powerful tool for tuning their electronic and optical properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Incorporating fluorine atoms into a conjugated system generally lowers both the HOMO and LUMO energy levels. This can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org Derivatives of this compound could be incorporated as building blocks into larger π-conjugated polymers or small molecules. This could lead to the development of novel n-type or ambipolar semiconducting materials, which are crucial for advancing organic electronics.

Table 3: Potential Applications of this compound Derivatives in Emerging Fields

| Field | Potential Role of this compound Derivative | Key Scientific Principle |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. | The fluorine atom's electron-withdrawing effect modifies the electronic properties of the metal center, potentially enhancing catalytic activity and stability. rsc.orgnih.gov |

| Green Chemistry | Component of recyclable fluorous catalysts. | Fluorinated ligands can be designed for use in fluorous biphase systems, allowing for simple separation and reuse of the catalyst. researchgate.netrsc.org |

| Organic Electronics (OLEDs, OFETs) | Building block for organic semiconducting materials. | Fluorination lowers HOMO/LUMO energy levels, which can improve electron injection, increase oxidative stability, and create n-type semiconductors. rsc.org |

| Material Science | Precursor for functional materials. | The pyridine N-oxide, which can be formed from the hydroxypyridine tautomer, is a versatile precursor for further functionalization. researchgate.net |

Q & A

Basic: What safety protocols are essential for handling 3-Fluoro-2-hydroxypyridine in laboratory settings?

Answer:

this compound requires stringent safety measures due to its structural similarity to pyridine derivatives, which often exhibit acute toxicity and irritancy. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

- First Aid: Immediate flushing with water for eye/skin exposure (≥15 minutes) and medical consultation for ingestion/inhalation .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

Synthesis typically involves:

- Direct Fluorination: Electrophilic fluorination of 2-hydroxypyridine using reagents like Selectfluor™ under anhydrous conditions, with regioselectivity controlled by the hydroxyl group’s directing effects .

- Hydroxylation-Fluorination Tandem Reactions: Sequential introduction of hydroxyl and fluorine groups via Pd-catalyzed coupling or nucleophilic substitution, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .

- Purification: Recrystallization from ethanol/water mixtures to achieve ≥97% purity, confirmed by melting point analysis and HPLC .

Advanced: How can regioselectivity challenges in fluorination be mitigated during synthesis?

Answer:

Regioselectivity is influenced by:

- Directing Groups: The hydroxyl group at position 2 directs electrophilic fluorination to position 3 via resonance stabilization. Computational modeling (DFT) aids in predicting substituent effects .

- Reaction Conditions: Low temperatures (0–5°C) and slow reagent addition minimize side reactions (e.g., di-fluorination) .

- Catalysts: Lewis acids like BF₃·Et₂O enhance fluorine incorporation efficiency by activating the pyridine ring .

Analytical: What spectroscopic techniques characterize this compound, and how do fluorine atoms impact interpretation?

Answer:

- NMR Spectroscopy:

- LC-MS: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 130.03, with fragmentation patterns distinguishing hydroxyl and fluorine loss .

- IR Spectroscopy: O-H stretch (3200–3400 cm⁻¹) and C-F stretch (1100–1200 cm⁻¹) confirm functional groups .

Stability: What decomposition pathways occur under varying pH conditions?

Answer:

- Acidic Conditions (pH <3): Protonation of the hydroxyl group leads to ring opening, forming fluorinated aldehydes and ammonia .

- Basic Conditions (pH >10): Deprotonation of the hydroxyl group accelerates hydrolysis, yielding 3-fluoropyridine-2-ol and CO₂ .

- Thermal Stability: Decomposes above 200°C, releasing HF gas—monitored via TGA-FTIR .

Advanced: How does the electronic environment of the pyridine ring influence hydroxyl group acidity?

Answer:

The fluorine atom at C3 increases hydroxyl acidity (pKa ~8.2) via:

- Inductive Effects: Electron-withdrawing F destabilizes the conjugate base, enhancing proton donation .

- Hydrogen Bonding: Intramolecular H-bonding between C2-OH and C3-F stabilizes the deprotonated form, confirmed by X-ray crystallography in related fluoropyridines .

- Computational Studies: DFT calculations show a 15% increase in acidity compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.